Amdoxovir
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Amdoxovir is C9H12N6O3 . The InChIKey is RLAHNGKRJJEIJL-RFZPGFLSSA-N .Chemical Reactions Analysis
Amdoxovir inhibits HIV-1 containing the M184V/I mutation and is rapidly absorbed and deaminated to its active metabolite, β-d-dioxolane guanosine (DXG) .Physical And Chemical Properties Analysis
Amdoxovir has a molecular weight of 252.23 g/mol . The IUPAC name is [(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Interaction with Zidovudine
Amdoxovir (AMDX) is known for its inhibitory action against HIV-1, particularly strains with the M184V/I mutation. A study conducted by Hurwitz et al. (2009) focused on the pharmacokinetic interaction between AMDX and Zidovudine (ZDV). They found no significant change in plasma pharmacokinetic parameters or percent recovery in the urine of AMDX, its active metabolite, or ZDV when coadministered.
Effectiveness with IMPDH Inhibitors Against HIV
Amdoxovir's combination with inosine monophosphate dehydrogenase (IMPDH) inhibitors, Mycophenolic Acid (MPA), and Ribavirin (RBV) demonstrated potent activity against both wild-type and drug-resistant variants of HIV-1. The study by Borroto-Esoda et al. (2004) highlighted this synergistic effect, suggesting a role for IMPDH inhibitors in combination therapy with AMDX for treating HIV.
Efficacy Against Drug-Resistant HIV-1 Isolates
Investigation by Mewshaw et al. (2002) revealed that Dioxolane Guanosine (DXG), the active form of AMDX, is a potent inhibitor of drug-resistant HIV-1 isolates. This study showed DXG's effectiveness against HIV-1 isolates resistant to standard NRTI and NNRTI therapies.
Inhibition of HIV-1 Reverse Transcriptase
Research by Jeffrey et al. (2003) explored AMDX's role as a prodrug of DXG in inhibiting HIV-1 reverse transcriptase. They found that DXG-TP, the active form of DXG, effectively inhibited viral DNA synthesis, suggesting AMDX's utility in treating patients experienced with nucleoside reverse transcriptase inhibitors.
Antiviral Activity and Safety
A study by Gripshover et al. (2005) evaluated AMDX's antiviral activity and safety in combination with enfuvirtide and an optimized background regimen in HIV-1-infected subjects. They found that while AMDX appeared safe, it did not add significant antiretroviral activity in their small study.
Phosphorylation Pathway of DXG
Feng et al. (2004) investigated the phosphorylation pathway of DXG, demonstrating the process of converting AMDX into its active form in the body. Their findings, detailed in Feng et al. (2004), are crucial for understanding how AMDX is activated and functions against HIV-1.
Combination with Zidovudine in HIV-1 Treatment
Murphy et al. (2010) focused on AMDX'scombination with reduced and standard doses of Zidovudine in HIV-1 treatment. Their research, as found in Murphy et al. (2010), demonstrated that the combination of AMDX with Zidovudine was more effective and had reduced viral load variability compared to AMDX monotherapy, suggesting a synergistic effect.
Cellular Pharmacology in Primary Human Lymphocytes
Hernández-Santiago et al. (2007) studied the cellular pharmacology of DXG in primary human lymphocytes, focusing on dose-response relationships and intracellular half-life. Their findings, as detailed in Hernández-Santiago et al. (2007), indicate that DXG could potentially be administered once a day and possibly co-formulated with ZDV for enhanced effectiveness.
Development and Application in Antiviral Therapy
Several studies have looked at the development and application of AMDX in antiviral therapy. Otto (2004) discussed the ongoing development of AMDX among other nucleoside reverse transcriptase inhibitors for the treatment of HIV-1 infections, highlighting its potential benefits over existing treatments. More details can be found in Otto (2004).
Pharmacokinetics and Drug Interactions
A study conducted by Fromentin et al. (2009) developed a method for the simultaneous measurement of AMDX, its metabolite DXG, and Zidovudine in human plasma, critical for understanding the pharmacokinetics and potential drug interactions of AMDX. The details of this study can be found in Fromentin et al. (2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14)/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAHNGKRJJEIJL-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C(N=C(N=C32)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027435 | |
Record name | (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amdoxovir | |
CAS RN |
145514-04-1 | |
Record name | Amdoxovir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145514-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amdoxovir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145514041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amdoxovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMDOXOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54I81H0M9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.